molecular formula C8H15NO B14892134 6-Methoxy-2-azaspiro[3.4]octane

6-Methoxy-2-azaspiro[3.4]octane

Cat. No.: B14892134
M. Wt: 141.21 g/mol
InChI Key: HCPRKKDCJZQCTN-UHFFFAOYSA-N
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Description

6-Methoxy-2-azaspiro[3.4]octane is a bicyclic organic compound featuring a spirocyclic core with a nitrogen atom at position 2 and a methoxy group at position 4. Its unique structure combines a pyrrolidine ring fused to an oxetane-like system, creating a rigid scaffold that is valuable in medicinal chemistry for modulating pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-methoxy-2-azaspiro[3.4]octane

InChI

InChI=1S/C8H15NO/c1-10-7-2-3-8(4-7)5-9-6-8/h7,9H,2-6H2,1H3

InChI Key

HCPRKKDCJZQCTN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1)CNC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

6-Methoxy-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Methoxy-2-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methoxy-2-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

2-Oxa-6-azaspiro[3.4]octane
  • Properties : Molecular weight = 127.16 g/mol; melting point = 187°C. Exhibits lower polarity compared to nitrogen-containing analogues .
2,6-Diazaspiro[3.4]octane Derivatives
  • Example : 6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane.
  • Key Differences : Dual nitrogen atoms enhance hydrogen-bond acceptor capacity. LogP = 2.14 (calculated), indicating moderate lipophilicity .
6-Oxa-2-azaspiro[3.4]octane-7-methanol Trifluoroacetate
  • Key Differences : Introduces a hydroxylmethyl group and trifluoroacetate counterion, increasing solubility in polar solvents (e.g., DMSO and water) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility
6-Methoxy-2-azaspiro[3.4]octane* C₈H₁₅NO 157.21 ~1.2 Moderate in DMSO, Methanol
2-Oxa-6-azaspiro[3.4]octane C₆H₁₁NO 127.16 0.8 High in Water, Ethanol
2-(Methylsulfonyl)-6-azaspiro[3.4]octane C₈H₁₅NO₂S 189.27 1.5 Slight in Water, High in DMSO
6-Methoxy-2-azaspiro[3.3]heptane hydrochloride C₇H₁₄ClNO 163.65 ~0.9 High in Polar Solvents

*Estimated based on analogues .

Thermodynamic and Topological Indices

Studies on octane isomers (e.g., Gourava and hyper-Gourava indices) reveal strong correlations between topological descriptors and physicochemical properties like entropy (R² > 0.95) and acentric factor . While direct data for spiro compounds are lacking, these indices suggest that:

  • Rigidity : The spirocyclic core reduces conformational entropy compared to linear analogues.
  • Polarity : Methoxy and nitrogen groups enhance polarity, lowering vaporization enthalpy (ΔHvap) .

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